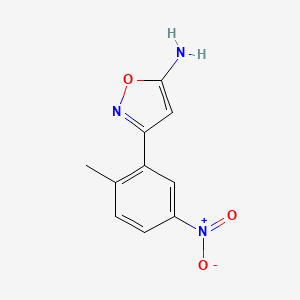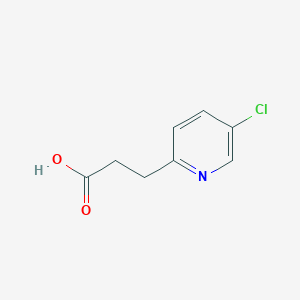![molecular formula C7H7ClFNO B13530866 O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine](/img/structure/B13530866.png)
O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(2-Chloro-4-fluorobenzyl)hydroxylamine: is a chemical compound with the molecular formula C₇H₈Cl₂FNO and a molecular weight of 212.05 g/mol . It is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-(2-chloro-4-fluorobenzyl)hydroxylamine typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of o-(2-chloro-4-fluorobenzyl)hydroxylamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: o-(2-Chloro-4-fluorobenzyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or derivatives.
Reduction: It can be reduced to form derivatives.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Substitution reactions often involve alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of or derivatives.
Reduction: Formation of derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: o-(2-Chloro-4-fluorobenzyl)hydroxylamine is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new synthetic methodologies .
Biology: In biological research, the compound is used as a reagent for the modification of biomolecules. It can be used to introduce specific functional groups into proteins and nucleic acids .
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis .
Industry: In the industrial sector, o-(2-chloro-4-fluorobenzyl)hydroxylamine is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of o-(2-chloro-4-fluorobenzyl)hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile , reacting with electrophilic centers in other molecules. This reactivity allows it to modify biomolecules and other substrates, leading to various biological and chemical effects .
Comparison with Similar Compounds
- o-(2-Chloro-4-fluorobenzyl)amine
- o-(2-Chloro-4-fluorobenzyl)nitroso
- o-(2-Chloro-4-fluorobenzyl)nitro
Uniqueness: o-(2-Chloro-4-fluorobenzyl)hydroxylamine is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both chloro and fluoro substituents on the benzyl ring enhances its chemical stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C7H7ClFNO |
|---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7ClFNO/c8-7-3-6(9)2-1-5(7)4-11-10/h1-3H,4,10H2 |
InChI Key |
VOQXVFMDJCMZAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13530787.png)







![[(2R)-1-butylpyrrolidin-2-yl]methanamine](/img/structure/B13530830.png)





